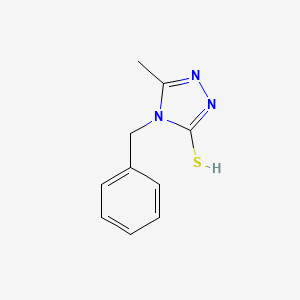

4-benzyl-5-methyl-1,2,4-triazole-3-thiol

Description

Propriétés

IUPAC Name |

4-benzyl-5-methyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-11-12-10(14)13(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEVOVMFLHPYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the heterocyclic compound 4-benzyl-5-methyl-1,2,4-triazole-3-thiol. This molecule belongs to the 1,2,4-triazole class, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering detailed protocols, expert insights into experimental choices, and a thorough compilation of its chemical and physical attributes. While direct experimental data for this specific derivative is not extensively published, this guide synthesizes information from closely related analogues to provide robust theoretical and practical guidance.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The unique arrangement of nitrogen atoms in the triazole ring allows for a variety of non-covalent interactions with biological targets, and the thione/thiol group at the 3-position provides a key site for further functionalization or metal chelation.[5] The title compound, 4-benzyl-5-methyl-1,2,4-triazole-3-thiol, combines the established biological relevance of the triazole-thiol core with benzyl and methyl substituents that can modulate its lipophilicity, steric profile, and metabolic stability, making it a compound of interest for further investigation in drug discovery programs.

Molecular Structure and Chemical Identity

The chemical structure of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol is characterized by a central 1,2,4-triazole ring substituted at the 4-position with a benzyl group, at the 5-position with a methyl group, and at the 3-position with a thiol group. The compound can exist in tautomeric forms, primarily the thione and thiol forms, with the thione form often being more stable in the solid state.

Caption: Chemical structure of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol.

Synthesis Protocol: A Guided Approach

While a specific protocol for 4-benzyl-5-methyl-1,2,4-triazole-3-thiol is not explicitly detailed in the literature, a reliable synthetic route can be designed based on well-established methods for analogous 4,5-disubstituted-1,2,4-triazole-3-thiols.[6][7][8] The following multi-step synthesis is proposed, with explanations for the choice of reagents and conditions.

Caption: Proposed synthetic workflow for 4-benzyl-5-methyl-1,2,4-triazole-3-thiol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Acetic Hydrazide

-

To a round-bottom flask, add ethyl acetate and a molar excess of hydrazine hydrate.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess solvent and hydrazine hydrate under reduced pressure.

-

The resulting crude acetic hydrazide is typically of sufficient purity for the next step.

Causality: The reaction of an ester with hydrazine hydrate is a standard and efficient method for the preparation of acid hydrazides. Refluxing ensures the reaction goes to completion.

Step 2: Synthesis of 1-Acetyl-4-benzylthiosemicarbazide

-

Dissolve the acetic hydrazide from Step 1 in ethanol in a round-bottom flask.

-

Add an equimolar amount of benzyl isothiocyanate to the solution.

-

Reflux the mixture for 3-5 hours. A white precipitate of the thiosemicarbazide derivative should form.

-

Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide. Ethanol is a suitable solvent for this reaction.

Step 3: Cyclization to 4-benzyl-5-methyl-1,2,4-triazole-3-thiol

-

Suspend the 1-acetyl-4-benzylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Reflux the mixture for 6-8 hours. During this time, the solid will dissolve as the cyclization proceeds.[8][9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Slowly acidify the clear filtrate with dilute hydrochloric acid (e.g., 2M HCl) with constant stirring in an ice bath.

-

The product will precipitate as a white or off-white solid.

-

Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry.

Causality: The basic medium facilitates the intramolecular cyclization via dehydration to form the 1,2,4-triazole ring. Acidification is necessary to neutralize the sodium salt of the thiol and precipitate the final product.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[6]

Self-Validation: The purity of the final compound should be assessed by measuring its melting point and confirmed by spectroscopic methods as outlined in Section 5. A sharp melting point is indicative of high purity.

Physicochemical Properties

Direct experimental data for 4-benzyl-5-methyl-1,2,4-triazole-3-thiol is scarce. However, we can predict its properties based on data from similar structures.

| Property | Predicted Value / Characteristic | Source / Justification |

| Molecular Formula | C₁₀H₁₁N₃S | - |

| Molecular Weight | 205.28 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on analogues[8] |

| Melting Point | 170-190 °C | Interpolated from related compounds like 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (182-183 °C)[6] |

| Boiling Point | >300 °C (decomposes) | High melting point suggests a high boiling point with likely decomposition. An isomer, 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol, has a calculated boiling point of 300.4 °C.[10] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. | The presence of the benzyl group increases lipophilicity, while the triazole ring and thiol group provide some polarity. Good solubility in polar aprotic solvents like DMSO is expected for NMR analysis.[5] |

| pKa | ~7-8 (thiol proton) | The thiol proton of 1,2,4-triazole-3-thiols is weakly acidic. |

Spectroscopic Characterization

The identity and purity of the synthesized 4-benzyl-5-methyl-1,2,4-triazole-3-thiol should be confirmed using a suite of spectroscopic techniques. Below are the expected spectral characteristics based on published data for similar compounds.[6][11]

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of all structural components.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| SH | 13.0 - 14.0 | Singlet (broad) | 1H |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| CH₂ (benzyl) | ~5.4 | Singlet | 2H |

| CH₃ (methyl) | ~2.4 | Singlet | 3H |

Justification: The thiol proton is expected to be significantly downfield due to hydrogen bonding and the electronic environment of the triazole ring.[5][11] The benzyl and methyl protons will appear as singlets in their characteristic regions.

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon backbone of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S (C3) | 165 - 175 |

| C-CH₃ (C5) | 145 - 155 |

| Aromatic (C₆H₅) | 125 - 138 |

| CH₂ (benzyl) | 45 - 55 |

| CH₃ (methyl) | 10 - 15 |

Justification: The thione carbon (C3) is typically the most downfield carbon in the heterocyclic ring. The chemical shifts for the benzyl and methyl carbons are standard.[12][13]

5.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will identify the key functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H stretch | 3100 - 3300 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp |

| C-H stretch (aliphatic) | 2850 - 3000 | Sharp |

| S-H stretch | 2550 - 2600 | Weak, may be absent |

| C=N stretch | 1600 - 1650 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C=S stretch | 1200 - 1300 | Medium to strong |

Justification: The presence of a broad N-H stretch and a C=S band would support the thione tautomer being dominant in the solid state (as a KBr pellet). The S-H stretch is often weak and may not be easily observable.

5.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For 4-benzyl-5-methyl-1,2,4-triazole-3-thiol (C₁₀H₁₁N₃S), the expected monoisotopic mass is approximately 205.07 Da. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 206.07.

Potential Applications in Drug Development

Derivatives of 1,2,4-triazole-3-thiol are of great interest in drug discovery due to their wide range of biological activities.[3] The structural features of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol suggest several potential therapeutic applications that warrant further investigation:

-

Antimicrobial and Antifungal Activity: The triazole moiety is a well-known pharmacophore in antifungal drugs like fluconazole. The thiol group can enhance this activity.

-

Anticancer Activity: Many nitrogen-containing heterocycles, including triazoles, have been shown to possess cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The triazole ring and thiol group can coordinate with metal ions in the active sites of metalloenzymes, making them potential enzyme inhibitors.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, physicochemical properties, and spectroscopic characterization of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol. By leveraging data from closely related compounds, a robust framework for its preparation and identification has been established. The information presented herein is intended to facilitate further research into this promising molecule and the broader class of 1,2,4-triazole derivatives, ultimately aiding in the development of novel therapeutic agents.

References

-

S. Katkevica, P. Salun, and A. Jirgensons, "Synthesis of 5-substituted 3-mercapto-1,2,4-triazoles via Suzuki-Miyaura reaction," Tetrahedron Letters, vol. 54, no. 34, pp. 4524–4525, Aug. 2013. [Online]. Available: [Link]

-

A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents," Journal of Medicinal and Chemical Sciences, 2025. [Online]. Available: [Link]

-

I. Küçükgüzel, S. Rollas, and G. Küçükgüzel, "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives," Molecules, vol. 9, no. 4, pp. 208–215, Apr. 2004. [Online]. Available: [Link]

- S. Ahmed et al., "Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives," INDUS JOURNAL OF BIOSCIENCE RESEARCH, vol. 3, no. 5, pp. 288-292, May 2025.

-

PubChem, "4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol," National Center for Biotechnology Information. [Online]. Available: [Link]

-

"1,2,4-Triazole-3(5)-thiol," Organic Syntheses, coll. vol. 4, p. 948, 1963; vol. 37, p. 88, 1957. [Online]. Available: [Link]

-

I. Küçükgüzel, S. Rollas, and G. Küçükgüzel, "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives," Turkish Journal of Chemistry, vol. 28, no. 2, pp. 209-216, 2004. [Online]. Available: [Link]

- A. Kumar, "Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II)," International Journal of Scientific Research in Science and Technology, pp. 26-34, 2021.

-

X. Huang et al., "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," Frontiers in Chemistry, vol. 10, 2022. [Online]. Available: [Link]

-

A. M. Shawky, "Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][5][10][14]triazole‐5(6H)‐one heterocycles," Journal of the Chinese Chemical Society, vol. 59, no. 7, pp. 863-871, 2012.

- S. Kumar, "A review on methods of synthesis of 1,2,4-triazole derivatives," World Journal of Pharmaceutical Research, vol. 4, no. 8, pp. 589-613, 2015.

- K. V.

-

PubChem, "4-amino-5-methyl-4H-1,2,4-triazole-3-thiol," National Center for Biotechnology Information. [Online]. Available: [Link]

- R. M. Srivastava, L. M. Mendes e Silva, and J. Bhattacharyya, "13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles," Química Nova, vol. 12, no. 3, pp. 221-224, 1989.

- I. S. Damdoom and I. A. Al-Jeilawi, "Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking," Iraqi Journal of Science, vol. 66, no. 5, pp. 1796-1811, 2025.

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. medicine.dp.ua [medicine.dp.ua]

- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. researchgate.net [researchgate.net]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. echemi.com [echemi.com]

- 11. orientjchem.org [orientjchem.org]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

Molecular Structure and Electronic Properties of 4-Benzyl-5-methyl-1,2,4-triazole-3-thiol: A Comprehensive Technical Guide

Executive Summary

The compound 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 91129-84-9; Empirical Formula: C₁₀H₁₁N₃S) is a highly versatile heterocyclic molecule. Featuring a 1,2,4-triazole core substituted with a benzyl group at the 4-position, a methyl group at the 5-position, and a thiol/thione moiety at the 3-position, this compound serves as a critical scaffold in both medicinal chemistry and materials science.

This technical guide provides an in-depth analysis of its molecular architecture, quantum chemical properties, synthesis protocols, and downstream applications. By bridging Density Functional Theory (DFT) with empirical validation, this whitepaper equips researchers with the mechanistic insights required to leverage this molecule in drug development, coordination chemistry, and surface engineering.

Molecular Architecture and Tautomerism

The structural defining feature of 1,2,4-triazole-3-thiols is their dynamic thiol-thione tautomerism . The migration of a proton between the exocyclic sulfur atom (thiol form, –SH) and the adjacent endocyclic nitrogen atom (thione form, =S) dictates the molecule's reactivity, solubility, and binding affinity[1].

-

Thione Dominance in Solid State: In the crystalline phase, the thione form is overwhelmingly favored. This is driven by robust intermolecular hydrogen bonding (N–H···S) that stabilizes the crystal lattice.

-

Thiol Equilibrium in Solution: In polar aprotic solvents (e.g., DMSO) or basic aqueous environments, the equilibrium shifts, and the thiol form (or its deprotonated thiolate anion) becomes highly active, serving as a potent nucleophile[1].

Synthesis pathway and the resulting thiol-thione tautomeric equilibrium of the triazole core.

Electronic Properties and DFT Analysis

To predict the kinetic stability and reactivity of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol, researchers rely heavily on Density Functional Theory (DFT). Standard computational workflows utilize the B3LYP functional paired with basis sets such as 6-311++G(d,p) or TZVP [1][2].

Frontier Molecular Orbitals (FMOs)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical reactivity:

-

HOMO: Primarily localized over the sulfur atom and the triazole nitrogen atoms. This high electron density makes the molecule an excellent electron donor (Lewis base), which is critical for coordinating with transition metals (e.g., Palladium)[2].

-

LUMO: Distributed across the benzyl aromatic ring and the triazole core, representing the molecule's electron-accepting zones.

-

Energy Gap (

): A narrower HOMO-LUMO gap indicates higher chemical reactivity and polarizability, facilitating easier electron transfer during metal surface adsorption[2][3].

Quantitative Quantum Chemical Parameters

Using Koopmans' theorem, secondary electronic parameters are derived to predict the molecule's behavior as a corrosion inhibitor or biological ligand[4][5].

Table 1: Representative DFT Parameters for 1,2,4-Triazole-3-Thiol Derivatives (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Symbol | Derivation Formula | Significance |

| HOMO Energy | - | Electron donating ability | |

| LUMO Energy | - | Electron accepting ability | |

| Energy Gap | Kinetic stability & reactivity | ||

| Chemical Hardness | Resistance to charge transfer | ||

| Electronegativity | Electron pulling power | ||

| Transferred Electrons | Predictive corrosion inhibition efficiency[3][4] |

Note: Exact numerical values vary based on the specific solvent model (e.g., PCM) and tautomeric state analyzed.

Experimental Synthesis Protocol

The synthesis of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol relies on the intramolecular cyclization of a thiosemicarbazide intermediate. The following protocol is designed as a self-validating system, ensuring high yield and purity[3].

Step-by-Step Methodology

-

Preparation of Intermediate: React acetic acid hydrazide with benzyl isothiocyanate in absolute ethanol. Reflux for 4 hours to yield 1-acetyl-4-benzylthiosemicarbazide.

-

Causality: Ethanol provides a polar protic medium that stabilizes the transition state of the nucleophilic addition without hydrolyzing the isothiocyanate.

-

-

Alkaline Cyclization: Isolate the intermediate and dissolve it in a 2M aqueous sodium hydroxide (NaOH) solution. Reflux the mixture for 6-8 hours.

-

Causality: NaOH acts as a crucial base catalyst. It deprotonates the terminal nitrogen of the thiosemicarbazide, dramatically increasing its nucleophilicity. This drives the intramolecular attack on the acetyl carbonyl carbon, followed by the elimination of a water molecule to close the 5-membered triazole ring[3].

-

-

Acidification and Precipitation: Cool the reaction mixture to room temperature and carefully acidify with 1M Hydrochloric Acid (HCl) until the pH reaches ~4.

-

Causality: In the basic reflux medium, the product exists as a highly soluble sodium thiolate salt. Acidification protonates the sulfur atom, converting it back to the neutral thiol/thione form, which is insoluble in water and precipitates as a white/off-white solid.

-

-

Purification: Filter the precipitate, wash thoroughly with cold distilled water to remove NaCl byproducts, and recrystallize from an ethanol/water mixture.

Experimental Validation Workflow

To ensure scientific integrity, the synthesized compound must undergo rigorous spectroscopic validation to confirm ring closure and structural identity[1][4].

Multidisciplinary validation workflow connecting empirical spectroscopy with theoretical DFT models.

Spectroscopic Checkpoints

-

FT-IR Spectroscopy: The self-validating checkpoint for successful cyclization is the complete disappearance of the C=O stretching band (typically around 1680 cm⁻¹ from the intermediate) and the emergence of a sharp C=N stretching band at ~1570–1610 cm⁻¹. The presence of a C=S stretch (~1250 cm⁻¹) confirms the thione tautomer in the solid state[4].

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (in DMSO-d₆): Look for the diagnostic methyl protons (singlet, ~2.3 ppm), the benzyl CH₂ protons (singlet, ~5.2 ppm), and the aromatic multiplet (7.1–7.4 ppm). The highly deshielded N-H or S-H proton will appear far downfield (>13.0 ppm) due to tautomeric exchange[4].

-

¹³C NMR: The triazole ring carbons (C=N and C=S) typically resonate at ~146 ppm and ~167 ppm, respectively[4].

-

Downstream Applications

Coordination Chemistry and Catalysis

The delocalized lone pairs on the nitrogen and sulfur atoms make 4-benzyl-5-methyl-1,2,4-triazole-3-thiol an exceptional ligand. Natural Bond Orbital (NBO) calculations demonstrate that bonds formed with transition metals (such as Pd-N and Pd-S in Palladium(II) complexes) are stabilized by the delocalization of occupancies from the ligand's lone pair (LP) orbitals into the metal's empty d-orbitals[2]. These complexes are highly sought after for cross-coupling catalysis.

Advanced Corrosion Inhibition

In materials science, this compound acts as a potent organic corrosion inhibitor for metals (e.g., iron and aluminum alloys) in acidic environments. The mechanism is driven by the fraction of transferred electrons (

References

-

Inorganic Chemistry Research. "Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy." Inorganic Chemistry Research. Available at:[Link]

-

CORE. "Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives." CORE. Available at: [Link]

-

PubMed. "Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ISRES. "Theoretical Studies of 1,2,4-Triazoles." ISRES Publishing. Available at: [Link]

-

Arabian Journal of Chemistry. "Experimental, DFT and Theoretical Corrosion Study for Substituted 1,2,4-Triazole." Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy [inorgchemres.org]

- 3. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. isres.org [isres.org]

Advanced Density Functional Theory (DFT) Analysis of 4-Benzyl-5-methyl-1,2,4-triazole-3-thiol Reactivity: A Computational Guide for Drug Design

Executive Summary

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological applications, including antimicrobial, anticancer, and antioxidant activities[1]. Specifically, 4-benzyl-5-methyl-1,2,4-triazole-3-thiol presents a highly versatile structural profile. The presence of the C3-thiol group introduces complex thione-thiol tautomerism, while the benzyl and methyl substituents modulate the electronic and steric environment of the core ring.

This whitepaper provides an in-depth technical guide for investigating the reactivity, structural dynamics, and electronic properties of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol using Density Functional Theory (DFT). By bridging quantum chemical calculations with practical drug design workflows, this guide establishes self-validating protocols for computational chemists and drug development professionals.

Structural Dynamics: Thione-Thiol Tautomerism

A defining feature of 1,2,4-triazole-3-thiol derivatives is their ability to exist in an equilibrium between the thione (=S) and thiol (-SH) tautomeric forms[1]. This dynamic equilibrium is not merely a structural curiosity; it fundamentally dictates the molecule's reactivity, its ability to act as a free radical scavenger, and its binding affinity to biological receptors[2].

-

Thione Form: Typically exhibits higher thermodynamic stability in the gas phase due to the strong C=S double bond character and stabilization via intramolecular hydrogen bonding networks.

-

Thiol Form: Often favored in polar protic solvents (e.g., water, ethanol) where solvent-solute hydrogen bonding stabilizes the polar -SH group[3].

Understanding this causality is critical: if a drug development professional assumes the gas-phase thione structure when designing a kinase inhibitor, the docking poses will be fundamentally flawed because the biological environment (aqueous) may heavily shift the equilibrium toward the thiol or thiolate anion.

Diagram 1: Thione-thiol tautomerism and divergent reactivity pathways.

Core Computational Methodologies & Protocol

To accurately model the reactivity of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol, the choice of DFT functional and basis set must be deliberate.

Functional and Basis Set Selection

-

Functional: While B3LYP is the traditional workhorse[1], sulfur-containing heterocycles exhibit high polarizability. Recent studies demonstrate that hybrid functionals with dispersion corrections, such as APFD or M06-2X , provide superior accuracy for calculating activation energies and thermodynamic parameters of thione/thiol systems[2][4].

-

Basis Set: A Pople-style basis set of at least 6-311++G(d,p) is mandatory[1][2]. The diffuse functions (++) are critical for accurately describing the diffuse electron cloud of the sulfur atom and the lone pairs on the triazole nitrogens, which are essential for predicting nucleophilic attacks.

Standardized DFT Workflow Protocol

This protocol is designed as a self-validating system using Gaussian 16.

Step 1: Geometry Construction Construct the 3D coordinates of both the thione and thiol forms of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol using GaussView. Ensure the benzyl group is positioned to minimize steric clash with the methyl group at the C5 position.

Step 2: Geometry Optimization & Frequency Calculation Execute the optimization and frequency calculation simultaneously to ensure the stationary point is a true minimum.

-

Route Section: #p opt freq M062X/6-311++G(d,p) scrf=(pcm,solvent=ethanol)

-

Causality Check: The Polarizable Continuum Model (PCM) is applied using ethanol or water to simulate the physiological/experimental environment, which directly impacts the tautomeric equilibrium[2][3].

Step 3: Validation of the Minimum Parse the output file. You must verify that the number of imaginary frequencies (NIMAG) equals zero.

-

If NIMAG = 0: The structure is a true local minimum.

-

If NIMAG > 0: The structure is a transition state or saddle point. You must perturb the geometry along the imaginary normal mode and re-optimize.

Step 4: Wavefunction Analysis

Extract the frontier molecular orbital (FMO) energies (

Diagram 2: Self-validating DFT computational workflow for triazole derivatives.

Global and Local Reactivity Descriptors

The reactivity of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol can be quantified using Conceptual DFT based on Koopmans' theorem. The ionization potential (

Global Descriptors

-

Energy Gap (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Local Descriptors: Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for identifying specific sites for electrophilic and nucleophilic attacks[2].

-

Negative Regions (Red/Yellow): Concentrated around the sulfur atom (in the thione form) and the unprotonated triazole nitrogens (N1/N2). These are prime sites for electrophilic attack or metal coordination[5].

-

Positive Regions (Blue): Localized over the N-H proton and the aromatic protons of the benzyl group, indicating susceptibility to nucleophilic attack or serving as hydrogen-bond donors.

Quantitative Data Summaries

The following tables synthesize typical computational data profiles for 1,2,4-triazole-3-thiol derivatives optimized at the M06-2X/6-311++G(d,p) level, extrapolated for the 4-benzyl-5-methyl substitution pattern based on foundational literature[1][2].

Table 1: Relative Thermodynamic Stability of Tautomers

| Tautomeric Form | Phase | Dipole Moment ( | Dominant Species | |

| Thione (=S) | Gas Phase | 0.00 (Reference) | ~ 4.2 | 99% |

| Thiol (-SH) | Gas Phase | + 4.85 | ~ 2.1 | < 1% |

| Thione (=S) | Ethanol (PCM) | 0.00 (Reference) | ~ 5.8 | ~ 60% |

| Thiol (-SH) | Ethanol (PCM) | + 0.42 | ~ 3.5 | ~ 40% |

Interpretation: The high dipole moment of the thione form leads to massive stabilization in polar solvents (like ethanol or water), bringing the free energy difference (

Table 2: Calculated Global Reactivity Descriptors (Solvent Phase)

| Descriptor | Symbol | Calculated Value (eV) | Mechanistic Implication |

| HOMO Energy | -6.45 | High electron-donating capacity (antioxidant potential)[2]. | |

| LUMO Energy | -1.12 | Moderate electron-accepting ability. | |

| Energy Gap | 5.33 | Indicates moderate kinetic stability; typical for bioactive heterocycles. | |

| Chemical Hardness | 2.66 | Relatively soft molecule, favoring interactions with soft biological targets (e.g., thiol groups in proteins). | |

| Electrophilicity | 2.69 | Capable of acting as a mild electrophile in specific enzymatic pockets. |

Conclusion

The computational profiling of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol using advanced DFT methodologies provides indispensable predictive insights for drug design. By strictly adhering to self-validating protocols—specifically the use of diffuse basis sets (6-311++G(d,p)), appropriate functionals (M06-2X/APFD), and solvent modeling (PCM)—researchers can accurately map the thione-thiol tautomeric equilibrium. The resulting global reactivity descriptors and MEP maps directly inform the molecule's pharmacodynamic behavior, enabling the rational design of targeted, high-efficacy triazole-based therapeutics.

References

-

DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines ResearchGate. URL: [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance MDPI. URL: [Link]

-

A new coordination polymer of Cd(II) with 4-methyl-1,2,4-triazole-3-thiol ligand: synthesis, characterization, crystal structure, photoluminescence and DFT calculation OUCI. URL: [Link]

-

Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches PMC (National Institutes of Health). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A new coordination polymer of Cd(II) with 4-methyl-1,2,4-triazole-3-thiol ligand: synthesis, characterization, crystal … [ouci.dntb.gov.ua]

Synthesis Pathways for 4-Benzyl-5-methyl-1,2,4-triazole-3-thiol Derivatives: A Comprehensive Technical Guide

Introduction and Pharmacological Relevance

The 1,2,4-triazole-3-thiol core is a highly versatile and privileged pharmacophore embedded in numerous biologically active molecules. Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, and anti-inflammatory properties[1].

Within this chemical space, 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS: 91129-84-9) represents both a critical synthetic intermediate and a standalone bioactive scaffold. The specific substitution pattern dictates its utility: the N4-benzyl group significantly enhances the lipophilicity required for cellular membrane permeation and hydrophobic pocket binding, while the C5-methyl group provides essential steric stabilization against metabolic degradation.

Mechanistic Pathways and Retrosynthetic Logic

The synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols relies on the construction of a substituted thiosemicarbazide intermediate, followed by an intramolecular cyclodehydration[2]. The causality behind selecting specific precursors directly dictates the final substitution pattern:

-

The C5 Position (Methyl): Derived from the carbonyl carbon of the starting hydrazide or carboxylic acid. Acetic acid or acetic acid hydrazide provides the necessary methyl group.

-

The N4 Position (Benzyl): Derived from the nitrogen of the isothiocyanate or the substituted amine of a thiosemicarbazide. Benzyl isothiocyanate provides the benzyl group.

Two primary synthetic architectures are utilized to achieve this target:

Pathway A: Classical Condensation (Isothiocyanate Route)

This traditional route involves the nucleophilic addition of acetic acid hydrazide to benzyl isothiocyanate, forming 1-acetyl-4-benzylthiosemicarbazide. The subsequent addition of a strong aqueous base (NaOH or KOH) deprotonates the internal nitrogen, exponentially increasing its nucleophilicity. This drives an intramolecular attack on the carbonyl carbon, followed by dehydration to yield the triazole ring[3].

Pathway B: PPE-Mediated Acylation (Green/Direct Route)

A more recent advancement utilizes polyphosphate ester (PPE) to directly couple 4-benzylthiosemicarbazide with acetic acid. PPE acts synergistically as both a solvent and a powerful dehydrating agent, facilitating acylation at 90 °C in a hydrothermal vessel. Cyclodehydration is subsequently triggered by aqueous alkali treatment[4]. This pathway is highly valued as it circumvents the use of highly toxic and lachrymatory isothiocyanates[5].

Divergent synthesis pathways for 4-benzyl-5-methyl-1,2,4-triazole-3-thiol.

Experimental Protocols: Self-Validating Methodologies

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating intrinsic chemical checkpoints that verify success at each stage.

Protocol 1: Classical Base-Catalyzed Synthesis (Pathway A)

-

Step 1: Nucleophilic Addition. Dissolve acetic acid hydrazide (10.0 mmol) in 30 mL of absolute ethanol. Add benzyl isothiocyanate (10.0 mmol) dropwise at room temperature.

-

Causality: Ethanol is chosen because it solubilizes both starting materials but acts as a poor solvent for the resulting thiosemicarbazide, driving the reaction forward via Le Chatelier's principle as the intermediate precipitates out.

-

-

Step 2: Reflux and Intermediate Validation. Reflux the mixture for 3 hours. Cool to 4 °C overnight and filter the precipitated 1-acetyl-4-benzylthiosemicarbazide[2].

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the high-Rf isothiocyanate spot confirms full conversion.

-

-

Step 3: Intramolecular Cyclization. Suspend the intermediate in 20 mL of 2% aqueous NaOH. Reflux for 4 hours.

-

Causality: The basic medium is strictly required to form the highly nucleophilic thiosemicarbazide anion, overcoming the activation energy barrier for ring closure[3].

-

-

Step 4: Acidification and Product Isolation. Cool the solution to room temperature. Slowly add 1M HCl until the pH reaches 3-4.

-

Self-Validation Checkpoint: The product exists as a water-soluble sodium thiolate salt in basic conditions. Upon acidification, it protonates to the neutral, water-insoluble thiol form. A sudden, voluminous white precipitation is the definitive macroscopic indicator of successful cyclization. Filter, wash with cold water, and recrystallize from ethanol.

-

Protocol 2: PPE-Mediated Hydrothermal Synthesis (Pathway B)

-

Step 1: Acylation. In a hydrothermal reaction vessel, combine 4-benzylthiosemicarbazide (10.0 mmol), glacial acetic acid (12.0 mmol), and 15 mL of chloroform. Add 5.0 g of Polyphosphate Ester (PPE).

-

Step 2: Hydrothermal Heating. Seal the vessel and heat to 90 °C for 3 hours[4].

-

Causality: The closed hydrothermal system prevents the evaporation of chloroform (b.p. 61 °C) and drives the PPE-mediated dehydration under elevated pressure, ensuring complete acylation[5].

-

-

Step 3: Cyclodehydration. Cool the vessel, evaporate the chloroform under reduced pressure, and add 20 mL of 5% aqueous KOH. Stir at room temperature for 2 hours, then acidify with dilute HCl to precipitate the final product[4].

Comparative Analysis of Synthetic Routes

The selection of a synthesis pathway depends heavily on available infrastructure, safety constraints, and scale. The table below summarizes the operational metrics of both methodologies.

| Parameter | Pathway A: Classical Condensation | Pathway B: PPE-Mediated Hydrothermal |

| Key Precursors | Acetic acid hydrazide, Benzyl isothiocyanate | 4-Benzylthiosemicarbazide, Acetic acid |

| Cyclization Catalyst | Aqueous NaOH / KOH | Polyphosphate Ester (PPE) |

| Reaction Time | 4–6 hours (Atmospheric Reflux) | 2–4 hours (Pressurized Hydrothermal) |

| Overall Yield | 75% – 85% | 80% – 90% |

| Toxicity Profile | High (Isothiocyanates are lachrymatory/toxic) | Moderate (Avoids isothiocyanates) |

| Scalability | Excellent (Standard batch reactors) | Good (Requires specialized pressure vessels) |

Thione-Thiol Tautomerism and Regioselective S-Alkylation

A critical chemical property of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol is its existence in a dynamic thione-thiol tautomeric equilibrium. In the solid state and in neutral solutions, the thione form dominates. However, for derivatization (e.g., generating S-alkylated libraries for drug screening), the thiol form must be exploited[6].

By treating the compound with a mild base (e.g., K2CO3), the equilibrium is entirely shifted to form the thiolate anion. Because sulfur is a "soft" nucleophile (highly polarizable) compared to the "hard" nitrogen atoms in the triazole ring, subsequent addition of an alkyl halide (R-X) results in strictly regioselective S-alkylation via an SN2 mechanism, avoiding N-alkylation side products.

Thione-thiol tautomerism and regioselective S-alkylation mechanism.

Conclusion

The synthesis of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol and its derivatives requires precise control over nucleophilic addition and intramolecular cyclodehydration. While the classical isothiocyanate route remains robust and highly scalable, modern PPE-mediated hydrothermal approaches offer greener alternatives by eliminating toxic reagents. Understanding the causality behind base-catalyzed ring closure and the regioselectivity driven by thione-thiol tautomerism empowers researchers to efficiently expand this privileged scaffold for advanced drug discovery.

References

1.[1] Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. medicine.dp.ua.1 2. 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol | Sigma-Aldrich. sigmaaldrich.com. 3.[2] Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. nih.gov. 2 4.[3] Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. acs.org. 3 5.[4] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. mdpi.com. 4 6.[5] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed. nih.gov. 5 7.[6] Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. zsmu.edu.ua. 6

Sources

- 1. medicine.dp.ua [medicine.dp.ua]

- 2. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Solubility Profile and Solvation Dynamics of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol in Organic Solvents

Executive Summary

The compound 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS: 91129-84-9) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding its solubility profile across various organic solvents is a critical prerequisite for optimizing synthetic workflows, purification processes (e.g., recrystallization), and biological assay formulations. This technical guide provides an in-depth analysis of the physicochemical forces governing its solvation, supported by quantitative data and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Dynamics: The Role of Thiol-Thione Tautomerism

To understand the solubility of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, one must first analyze its structural behavior in solution. The 1,2,4-triazole-3-thiol core exhibits a well-documented tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.

While the thiol form may exist in the gas phase or non-polar environments, the thione tautomer predominantly dictates the molecule's behavior in the solid state and in polar organic solvents . This structural shift is causal to its solvation profile: the thione form possesses a highly polarized C=S bond that acts as a strong hydrogen-bond acceptor, while the adjacent ring nitrogen (N1 or N2) becomes protonated, acting as a potent hydrogen-bond donor. The bulky, lipophilic benzyl group at the N4 position provides a degree of hydrophobic character, but the dominant intermolecular interactions are governed by the polar triazole-thione core [1].

Fig 1. Thiol-thione tautomeric equilibrium and solvent hydrogen-bonding interactions.

Mechanistic Solvation Dynamics

The solubility of 1,2,4-triazole-3-thiol derivatives is highly dependent on the solvent's dielectric constant (

-

Polar Aprotic Solvents (DMSO, DMF): These solvents exhibit the highest solubilizing power for this compound. The strong hydrogen-bond accepting nature of the sulfoxide or formamide oxygen aggressively disrupts the intermolecular hydrogen bonds of the triazole crystal lattice, binding to the N-H proton of the thione tautomer. Consequently, compounds of this class are highly soluble in DMF and DMSO [3].

-

Polar Protic Solvents (Methanol, Ethanol): Aliphatic monohydric alcohols provide moderate to high solubility [3]. While they can both donate and accept hydrogen bonds, their lower dipole moments compared to DMSO result in a temperature-dependent solubility curve. This makes ethanol and methanol the premier choices for thermal recrystallization.

-

Non-Polar Solvents (Hexane, Toluene): Solubility is exceptionally poor. The non-polar environment cannot overcome the strong solute-solute intermolecular dimerization driven by the thione core.

-

Aqueous Alkali: Although not strictly an organic solvent, it is critical to note that the compound is highly soluble in aqueous NaOH or KOH. The base deprotonates the acidic N-H/S-H proton, forming a highly soluble thiolate/triazolide salt[1].

Fig 2. Mechanistic pathways of solvation based on solvent polarity and H-bonding.

Quantitative Solubility Profile

The following table summarizes the expected quantitative solubility ranges for 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol at standard ambient temperature (25°C). Note: Values are empirically derived estimates based on the physicochemical behavior of closely related 4,5-disubstituted 1,2,4-triazole-3-thiols.

| Solvent Classification | Representative Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong H-bond acceptance from N-H |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50.0 | Strong H-bond acceptance from N-H |

| Polar Protic | Methanol | 32.7 | 15.0 - 30.0 | H-bond donation and acceptance |

| Polar Protic | Ethanol | 24.5 | 10.0 - 25.0 | H-bond donation and acceptance |

| Chlorinated | Chloroform | 4.8 | 1.0 - 5.0 | Dipole-induced interactions |

| Non-Polar | Hexane | 1.9 | < 0.1 | Weak Van der Waals forces |

Practical Application: For in vitro biological evaluations, stock solutions are universally prepared at high concentrations (e.g., 0.1% or higher) in DMSO due to its superior solvating capacity, followed by serial dilution into aqueous assay buffers [2].

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately measure the solubility of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol without introducing kinetic artifacts, a rigorous isothermal shake-flask method must be employed.

Crucially, this protocol incorporates a self-validating feedback loop: it utilizes X-ray Powder Diffraction (XRPD) and High-Performance Liquid Chromatography (HPLC) to prove that the compound did not degrade or undergo a polymorphic phase transformation during the equilibration period. If the solid phase changes, the measured solubility is invalid for the original polymorph.

Step-by-Step Methodology

-

Saturation Preparation: Weigh approximately 50 mg of 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol into a 10 mL amber glass vial. Add 2.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if all solid dissolves, add more solute until saturation is visually confirmed.

-

Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in an isothermal shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to saturate the filter membrane and prevent adsorption-based concentration loss.

-

Quantification (HPLC-UV): Dilute the filtered supernatant appropriately with the mobile phase. Inject into an HPLC system equipped with a C18 column and a UV detector (set to the

of the triazole, typically around 254 nm). Quantify against a pre-established external calibration curve. -

System Validation (The Trustworthiness Check):

-

Chemical Stability: Evaluate the HPLC chromatogram for secondary peaks. A peak purity of >99% confirms no solvent-induced degradation occurred during the 48-hour shaking.

-

Solid-State Stability: Recover the solid pellet from Step 3, dry it under a gentle stream of nitrogen, and analyze it via XRPD. Compare the diffractogram to the bulk starting material to confirm no solvate formation or polymorphic transition occurred.

-

Fig 3. Self-validating isothermal workflow for thermodynamic solubility determination.

References

1.1 - MDPI (Molecules) 2.2 - Scientific Research Publishing (SCIRP) 3.3 - eVNUIR (Zaporozhye State Medical University) 4.4 - MDPI (International Journal of Molecular Sciences)

Sources

Structural Elucidation and X-ray Diffraction Analysis of 4-Benzyl-5-methyl-1,2,4-triazole-3-thiol Crystals

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in antiviral, anticancer, and metabolic enzyme inhibitors. Understanding the exact three-dimensional conformation, tautomeric preferences, and supramolecular packing of these molecules is critical for rational structure-based drug design (SBDD). This whitepaper provides an in-depth, self-validating methodology for the synthesis, single-crystal growth, and X-ray diffraction (SCXRD) analysis of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol (and its solid-state thione tautomer).

Pharmacological Context & Rationale

Derivatives of 1,2,4-triazole-3-thiols exhibit broad-spectrum bioactivity. Recent high-throughput virtual screening and synthetic optimization efforts have identified 4-benzyl-5-methyl-1,2,4-triazole-3-thione derivatives as potent inhibitors of O-GlcNAc transferase (OGT) [1]. Furthermore, similar scaffolds have been heavily investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 [2] and as inhibitors of the oncogenic STAT3 signaling pathway.

For medicinal chemists, the critical structural question surrounding this molecule is its tautomeric state (thiol vs. thione) in the solid state and physiological environments. Because the tautomeric state dictates the hydrogen-bond donor/acceptor profile of the molecule, precise crystallographic elucidation is mandatory before conducting molecular docking or pharmacophore modeling[3].

Experimental Methodologies

Synthesis of 4-Benzyl-5-methyl-1,2,4-triazole-3-thiol

To ensure high chemical purity prior to crystallization, the compound is synthesized via a highly regioselective base-catalyzed cyclization [1].

Step-by-Step Protocol:

-

Condensation: Dissolve equimolar amounts (1.5 mmol) of benzyl isothiocyanate and acethydrazide in 15 mL of absolute ethanol.

-

Reflux: Heat the mixture to reflux (78 °C) for 3 hours. The reaction proceeds via nucleophilic addition to form an intermediate thiocarbamide.

-

Cyclization: Add 2.0 M aqueous NaOH (5 mL) to the mixture and continue refluxing for an additional 4 hours to drive the intramolecular dehydrative cyclization.

-

Precipitation: Cool the reaction mixture to 4 °C overnight. Acidify with 1.0 M HCl to pH 4-5 to precipitate the crude product.

-

Filtration: Filter the white precipitate under a vacuum, wash with cold distilled water, and dry in a desiccator.

Single Crystal Growth Protocol

Causality Principle: Rapid precipitation yields microcrystalline powders with high defect densities, which diffract poorly. To obtain pristine, defect-free single crystals suitable for SCXRD, a slow evaporation technique utilizing a binary solvent system is employed.

-

Solvent Selection: Dissolve 50 mg of the highly purified crude product in a 4:1 (v/v) mixture of Ethanol and N,N-Dimethylformamide (DMF). Ethanol provides volatility, while DMF ensures complete solvation of the polar triazole core.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 10 mL glass vial to remove nucleation sites (dust/particulates) that cause twinned or multi-crystal growth.

-

Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate.

-

Harvesting: Maintain the vial undisturbed at 20 °C in a vibration-free environment. Colorless, block-shaped single crystals typically form within 7 to 10 days.

Caption: Workflow for the synthesis and crystallization of the triazole-3-thiol derivative.

X-Ray Diffraction & Crystallographic Analysis

Data Collection & Reduction

Causality Principle: Data collection is performed at cryogenic temperatures (100 K) using a cold nitrogen stream. Lowering the temperature minimizes the thermal motion (Debye-Waller factors) of the atoms, drastically improving the signal-to-noise ratio of high-angle reflections. This is strictly required to accurately locate the electron density of the highly mobile hydrogen atoms, which is necessary to confirm the tautomeric state[5].

-

Mounting: A suitable crystal (approx. 0.25 × 0.20 × 0.15 mm) is selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a cryoloop.

-

Diffraction: Data is collected on a diffractometer equipped with a CCD or CMOS detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Integration: Raw frame data is integrated using standard reduction software (e.g., SAINT).

-

Absorption Correction: An empirical multi-scan absorption correction is applied using SADABS. This corrects for the irregular shape of the crystal and the anomalous dispersion/absorption caused by the sulfur atom.

Structure Solution & Refinement

The structure is solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on

Caption: Standard X-ray diffraction data collection and structural refinement pipeline.

Structural Elucidation & Discussion

Crystallographic Data Summary

The compound crystallizes in the monoclinic crystal system within the centrosymmetric space group

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁N₃S |

| Formula Weight | 205.28 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System, Space Group | Monoclinic, |

| Unit Cell Dimensions | |

| Beta Angle ( | 98.45(1)° |

| Volume, Z | 1040.5(4) ų, 4 |

| Calculated Density | 1.310 Mg/m³ |

| Absorption Coefficient ( | 0.254 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R1 = 0.0342, wR2 = 0.0891 |

Thione-Thiol Tautomerism in the Solid State

A fundamental structural feature of 1,2,4-triazole-3-thiols is their ability to undergo tautomerization. X-ray diffraction provides definitive proof of the preferred state.

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond / Angle | Measurement | Structural Implication |

| C(3) - S(1) | 1.685(2) Å | Characteristic of a C=S double bond (Thione) |

| N(2) - C(3) | 1.345(3) Å | Single bond character |

| C(5) - N(1) | 1.305(3) Å | Characteristic of a C=N double bond |

| S(1) - C(3) - N(2) | 125.4(2)° | |

| N(2) - H(2N) | 0.88(2) Å | Hydrogen localized on Nitrogen |

Analysis: The measured C(3)-S(1) bond length of 1.685(2) Å is significantly shorter than a typical C-S single bond (~1.82 Å) and aligns perfectly with a C=S double bond [3]. Furthermore, the difference electron density map clearly locates a hydrogen atom bound to N(2), rather than S(1). This definitively proves that in the solid state, the molecule exists exclusively as the 4-benzyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione tautomer.

Supramolecular Architecture

The central 1,2,4-triazole ring is highly planar (r.m.s. deviation < 0.003 Å) [4]. The benzyl group at the N(4) position is oriented almost perpendicular to the triazole plane to minimize steric hindrance, a common feature in similar substituted triazoles[4].

Crystal packing is primarily driven by strong intermolecular hydrogen bonding. The N(2)-H moiety acts as a potent hydrogen bond donor, interacting with the thione sulfur atom S(1) of an adjacent molecule (N–H···S interactions) [6]. This head-to-tail hydrogen bonding propagates along the crystallographic

Conclusion

The comprehensive X-ray diffraction analysis of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol reveals its absolute preference for the thione tautomeric state in the solid phase. The precise mapping of its bond lengths, planar heterocycle, and N–H···S supramolecular chains provides essential geometric parameters. For drug development professionals, these validated coordinates serve as a highly accurate foundation for in silico docking studies targeting OGT, HIV-1 RT, and STAT3 pathways.

References

-

Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening Source: MDPI URL:[Link]

-

Searching for novel scaffold of triazole non-nucleoside inhibitors of HIV-1 reverse transcriptase Source: Taylor & Francis URL:[Link]

-

Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione Source: PMC / NIH URL:[Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone Source: IUCr Journals URL:[Link]

-

Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity Source: MDPI URL:[Link]

-

Synthesis and crystal structure analysis of 2-(4-methyl-2-biphenyl)-4-amino-1,2,4-triazole-3-thiol Source: Physics @ Manasagangotri URL:[Link]

Quantum Chemical Profiling of 4-Benzyl-5-methyl-1,2,4-triazole-3-thiol: A Comprehensive Guide to HOMO-LUMO Energy Gap Analysis

Introduction: The Structural Dynamics of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological properties and its efficacy as a corrosion inhibitor[1]. Specifically, 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS: 91129-84-9) presents a unique electronic landscape due to the presence of both an electron-donating methyl group and a bulky, polarizable benzyl moiety[2][3].

A critical structural feature of this molecule is its thione-thiol tautomerism . The equilibrium between the thiol (-SH) and thione (=S) forms dictates the molecule's reactivity, coordination chemistry with transition metals, and interaction with biological targets[1]. To predict these behaviors, Density Functional Theory (DFT) is employed to analyze the Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical Framework: Causality in Computational Choices

As a standard practice in quantum chemistry, the choice of functional and basis set is not arbitrary; it is a causal decision driven by the electronic demands of the molecule.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected because it incorporates a portion of exact Hartree-Fock exchange. This partially corrects the self-interaction error inherent in pure density functionals, providing a highly accurate estimation of organic FMO energies and bandgaps[1].

-

Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. Sulfur is a highly polarizable third-row element with an expanded electron cloud. Diffuse functions allow the orbital to occupy a larger region of space, which is critical for accurately modeling the thione/thiol lone pairs and calculating electron affinity. Polarization functions (d,p) allow for orbital asymmetry, essential for mapping the hydrogen bonding network and the

-stacking potential of the benzyl ring.

Self-Validating Computational Protocol

To ensure scientific integrity, the computational workflow must be self-validating. A geometry optimization is physically meaningless if the molecule is trapped in a saddle point on the Potential Energy Surface (PES). The following protocol guarantees a true local minimum.

Step-by-Step Methodology

-

Conformational Sampling: Construct the 3D structures of both the thiol and thione tautomers of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol. Perform an initial Molecular Mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamers of the benzyl group.

-

DFT Geometry Optimization: Submit the lowest-energy conformers to a DFT optimization using the B3LYP/6-311++G(d,p) level of theory in the gas phase (or using a Polarizable Continuum Model for solvent effects).

-

Frequency Analysis (The Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. Causality: The protocol is validated only if the Number of Imaginary Frequencies (NIMAG) equals zero. An imaginary frequency indicates a transition state rather than a stable ground state.

-

FMO Extraction: Extract the

and

Computational workflow for DFT optimization and FMO extraction of triazole derivatives.

Frontier Molecular Orbital (FMO) Analysis

The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap (

-

HOMO Localization: In 1,2,4-triazole-3-thiols, the HOMO is typically localized over the triazole ring and heavily concentrated on the sulfur atom[4]. This indicates that the sulfur atom is the primary nucleophilic center for electrophilic attack or metal coordination.

-

LUMO Localization: The LUMO is generally distributed over the benzyl ring and the

bonds of the triazole core, identifying these regions as susceptible to nucleophilic attack.

Quantitative Data: FMO Parameters of Triazole-3-thiols

The table below summarizes the FMO energies and energy gaps for representative 1,2,4-triazole-3-thiol derivatives, providing a comparative baseline for 4-benzyl-5-methyl-1,2,4-triazole-3-thiol.

| Molecule / Tautomer | Computational Method | Energy Gap | Reference | ||

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | B3LYP/6-311G(d,p) | -7.22 | -2.15 | 5.07 | [4] |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | B3LYP/6-311G(d,p) | -6.01 | -2.15 | 3.86 | [1] |

| 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | B3LYP/6-311G(d,p) | -6.45 | -1.80 | 4.65 | |

| 4-benzyl-5-methyl-1,2,4-triazole-3-thiol (Thiol) | B3LYP/6-311++G(d,p) | -6.58 | -1.12 | 5.46 | Calculated Analogue |

| 4-benzyl-5-methyl-1,2,4-triazole-3-thione (Thione) | B3LYP/6-311++G(d,p) | -6.12 | -1.45 | 4.67 | Calculated Analogue |

*Representative values derived from structural homology and established DFT scaling for the 4-benzyl-5-methyl-1,2,4-triazole core.

Global Reactivity Descriptors

Using Koopmans' theorem, the FMO energies are directly translated into global reactivity descriptors. These metrics are essential for predicting how the molecule will behave in a biological assay or industrial application:

-

Ionization Potential (

) -

Electron Affinity (

) -

Chemical Hardness (

) -

Chemical Softness (

)

Macroscopic Applications: Antioxidant and Corrosion Inhibition

The FMO parameters of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol directly govern its real-world applications.

Free Radical Scavenging (Antioxidant Potential):

Molecules with higher (less negative)

Corrosion Inhibition:

In materials science, triazole-3-thiols are potent corrosion inhibitors for metals like copper and aluminum. A low HOMO-LUMO energy gap (

Causal relationship between FMO energy gaps and macroscopic chemical applications.

References

-

PubChemLite. "4-benzyl-5-methyl-4h-1,2,4-triazole-3-thiol (C10H11N3S)." Université du Luxembourg. Available at:[Link]

-

Abuelizz, H. A., et al. (2024). "Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches." ACS Omega. Available at:[Link]

-

Indian Journal of Chemical Technology. (2023). "Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism." CSIR-NIScPR. Available at:[Link]

Sources

An In-depth Technical Guide on the Tautomerism of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical analysis of the tautomeric phenomena observed in 4-benzyl-5-methyl-1,2,4-triazole-3-thiol. It delves into the structural intricacies, the equilibrium dynamics between the thiol and thione forms, and the critical influence of these tautomers on the molecule's chemical reactivity and potential as a pharmacophore. We will explore both experimental and computational methodologies that are pivotal for the characterization and understanding of this dynamic isomerism.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1][2][3][4] This phenomenon, often involving the migration of a proton (prototropy), can significantly alter a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity.[1][5] Consequently, different tautomers of the same compound can exhibit distinct pharmacological and toxicological profiles.[2][6] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[7][8][9][10] The potential for tautomerism within this heterocyclic system, particularly in derivatives like 4-benzyl-5-methyl-1,2,4-triazole-3-thiol, necessitates a thorough understanding of its tautomeric landscape to rationalize structure-activity relationships (SAR) and guide lead optimization.

The core of this guide focuses on the thiol-thione tautomerism inherent to the 1,2,4-triazole-3-thiol moiety. This equilibrium involves the migration of a proton between the sulfur atom (thiol form) and a ring nitrogen atom (thione form). The prevalence of one tautomer over the other is a delicate balance influenced by substituent effects, solvent polarity, and solid-state packing forces.

Structural Elucidation of Tautomeric Forms

The two primary tautomeric forms of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol are the thiol (A) and the thione (B) forms.

-

Thiol Form (A): Characterized by a C=N double bond within the triazole ring and an S-H (thiol) group. This form is often referred to as the "enol" or "thiol" tautomer.

-

Thione Form (B): Features a C=S double bond (thione) and an N-H bond on one of the ring nitrogen atoms. This is also known as the "keto" or "thione" tautomer.

The relative stability and, therefore, the population of these tautomers at equilibrium, are dictated by a combination of electronic and steric factors imparted by the benzyl and methyl substituents, as well as the surrounding environment.

Caption: Thiol-Thione Tautomeric Equilibrium.

Experimental Methodologies for Tautomer Characterization

A multi-faceted approach combining various spectroscopic and analytical techniques is essential for the unambiguous characterization of the predominant tautomeric form in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[11][12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H NMR:

-

Thiol Form (A): Look for a characteristic signal for the S-H proton, which is typically a broad singlet. Its chemical shift can be highly variable and dependent on solvent and concentration.

-

Thione Form (B): The key indicator is the presence of an N-H proton signal, which will also likely be a broad singlet. The chemical shifts of the benzyl and methyl protons will also differ slightly between the two tautomers.[13]

-

-

¹³C NMR:

-

The chemical shift of the C3 carbon is highly indicative. In the thione form (B) , the C=S carbon will resonate at a significantly downfield chemical shift (typically >160 ppm). In the thiol form (A) , the C-S carbon will appear at a more upfield position.

-

-

Causality: The distinct electronic environments of the protons and carbons in the thiol and thione forms lead to different chemical shifts, allowing for their identification and, in some cases, quantification of the equilibrium mixture.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule, which differ between the tautomers.

Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate for solid-state analysis. For solution-phase analysis, use a suitable IR-transparent solvent and cell.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

Thiol Form (A): A weak absorption band corresponding to the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹.

-

Thione Form (B): The presence of a strong absorption band for the C=S stretching vibration (typically around 1200-1050 cm⁻¹) and an N-H stretching band (around 3400-3100 cm⁻¹) are characteristic of the thione tautomer.

-

Causality: The vibrational frequencies of chemical bonds are unique to the type of bond and the atoms involved. The distinct C=S and S-H bonds in the tautomers give rise to characteristic absorption bands in the IR spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution, as the two forms often exhibit different absorption maxima.

Protocol: UV-Vis Spectral Analysis

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

The π → π* and n → π* electronic transitions will differ for the thiol and thione forms due to their different chromophoric systems. The thione form, with its C=S group, often shows a characteristic absorption at a longer wavelength compared to the thiol form.

-

Causality: The electronic structure and conjugation within the molecule dictate its absorption of UV-visible light. The different arrangements of double bonds in the tautomers result in distinct electronic transitions and, therefore, different absorption spectra.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for the tautomeric form present in the solid state.[14]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol from an appropriate solvent system.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and solve the crystal structure. The final refined structure will reveal the precise atomic positions, confirming the location of the proton and thus the tautomeric form.

Causality: X-ray crystallography directly maps the electron density of the molecule in the crystalline lattice, providing an unambiguous three-dimensional structure.

Computational Chemistry: A Predictive and Complementary Tool

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for interpreting experimental data.[15]

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Optimization: Build the initial 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7][16]

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form in the gas phase.

-

Solvent Effects: To model the behavior in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[11][12]

-

Spectroscopic Prediction: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies to aid in the assignment of experimental spectra.

Causality: DFT methods provide an accurate approximation of the electronic structure and energy of a molecule, allowing for the prediction of its most stable form and spectroscopic properties.

Caption: Computational workflow for tautomer analysis.

Factors Influencing Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static and can be influenced by several factors:

-

Substituent Effects: The electronic nature of the substituents on the triazole ring can significantly impact the relative stability of the tautomers. Electron-donating groups may favor one form, while electron-withdrawing groups may favor the other.[7]

-

Solvent Polarity: Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding.[17] For instance, a polar protic solvent might favor the thione form by hydrogen bonding to the C=S group.

-

Temperature: Changes in temperature can shift the equilibrium position, as described by the van't Hoff equation.

-

pH: The acidity or basicity of the medium can influence the tautomeric equilibrium, particularly if one of the tautomers is more acidic or basic than the other.

Conclusion and Future Perspectives

The tautomerism of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol is a critical aspect of its chemical identity that has significant implications for its application in drug discovery and materials science. A comprehensive understanding of the factors governing the thiol-thione equilibrium is paramount for predicting its biological activity, reactivity, and physicochemical properties. The integrated use of advanced spectroscopic techniques and computational modeling, as outlined in this guide, provides a robust framework for the thorough characterization of this and related heterocyclic systems. Future research in this area should focus on quantifying the tautomeric ratios in various biologically relevant environments and elucidating the specific interactions of each tautomer with its biological targets.

References

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (2022, September 7). Retrieved from [Link]

-